molecular formula C22H23ClN4O3 B2524798 (1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1207031-00-2

(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2524798
CAS No.: 1207031-00-2
M. Wt: 426.9
InChI Key: ZWULRHVRGZDNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone” is a heterocyclic molecule featuring a pyrazole core substituted with a 3-chloro-4-methylphenyl group, a 1H-pyrrole moiety, and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl ketone group.

Properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-16-4-5-17(14-19(16)23)27-20(25-8-2-3-9-25)18(15-24-27)21(28)26-10-6-22(7-11-26)29-12-13-30-22/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWULRHVRGZDNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)N5C=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that integrates diverse structural motifs, including pyrazole, pyrrole, and dioxa-spiro frameworks. This unique structure suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.

Structural Characteristics

The molecular formula of the compound is C21H24ClN3O3C_{21}H_{24}ClN_3O_3 with a molecular weight of approximately 426.9 g/mol. The presence of multiple functional groups allows for diverse biological activities, which are essential for drug development.

Biological Activity Overview

The biological activity of this compound can be predicted and analyzed through several approaches:

  • Computer-Aided Drug Design : Tools such as PASS (Prediction of Activity Spectra for Substances) can forecast potential biological activities based on structural similarities to known compounds. For instance, compounds with similar pyrazole and pyrrole frameworks have been associated with anticancer, antimicrobial, and neuroprotective activities.
  • Interaction Studies : Understanding how this compound interacts with biological macromolecules (like proteins and nucleic acids) is crucial for elucidating its mechanism of action. Studies indicate that similar compounds can inhibit specific enzymes or receptors involved in disease pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique aspects of this compound’s potential biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-MethylpyrazolePyrazole ringAntimicrobialSimpler structure
Isoquinoline DerivativesIsoquinoline coreAnticancerVaried substituents
Pyrrole-based CompoundsPyrrole ringNeuroprotectiveDiverse activities

This table illustrates that while many compounds exhibit significant biological activities, the specific combination of motifs in our target compound may confer distinct effects not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds to determine their biological efficacy:

  • Anticancer Activity : A study on pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole ring can enhance anticancer properties .
  • Neuroprotective Effects : Research has shown that pyrrole-containing compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
  • Antimicrobial Properties : Compounds with similar structural features have been tested against bacterial strains, revealing promising antimicrobial activity that warrants further investigation into the mechanisms involved .

Scientific Research Applications

Medicinal Applications

The compound exhibits several pharmacological properties which make it a candidate for drug development:

  • Anticancer Activity : Research indicates that pyrazole derivatives possess anticancer properties. The presence of the pyrazole moiety in this compound suggests potential efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This compound may also exhibit such properties, making it useful in treating inflammatory diseases .
  • Antimicrobial Properties : The presence of the pyrrole ring is associated with antimicrobial activity. Preliminary studies suggest that derivatives of this compound could be effective against a range of bacterial and fungal pathogens .

Material Science Applications

In addition to medicinal uses, this compound has potential applications in material science:

  • Polymer Chemistry : The unique structure allows for incorporation into polymers, potentially enhancing their mechanical properties and thermal stability. Research on similar compounds has shown improved performance in composite materials .
  • Sensors and Electronics : The electronic properties of pyrazole derivatives can be harnessed for use in sensors and electronic devices. Their ability to undergo redox reactions makes them suitable for applications in organic electronics .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of pyrazole derivatives similar to the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on a series of pyrazole compounds demonstrated their ability to inhibit the NF-kB pathway, a key regulator of inflammation. The compound's structural features suggest it may similarly inhibit this pathway, providing a basis for its use in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Features Potential Applications
Target Compound Pyrazole 3-Chloro-4-methylphenyl, 1H-pyrrole, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl Rigid spirocyclic system, halogenated aromatic group Enzyme inhibition, receptor modulation
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b) Pyrazole Thiophene-5-yl, cyano/ester groups Hydrogen-bonding hydroxy and amino groups Antiviral/antimicrobial agents
8-(3-Chloro-5-(4-(1-(2-hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (18) Pyridine + spiro[4.5]decane Chloropyridinyl, hydroxymethylpropyl-pyrazole Dual spirocyclic and pyridine systems Kinase inhibition (e.g., anticancer)
Methylofuran (from M. extorquens) Furan Glutamic acid chains, formyl group One-carbon carrier in methanogenesis Metabolic cofactor in methanogens
Key Observations:
  • Spirocyclic Systems : The target compound’s 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group confers rigidity, similar to the 2,8-diazaspiro[4.5]decan-1-one system in Compound 18 . However, the latter’s nitrogen-rich spirocycle may enhance solubility and metal coordination.
  • Halogenated Aromatic Groups : The 3-chloro-4-methylphenyl group in the target compound is analogous to the chloropyridinyl substituent in Compound 18, both contributing to hydrophobic interactions in target binding .
  • Pyrazole vs.

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole nucleus is synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. Source details a base method using hydrazine hydrate and acrolein in an aqueous-organic medium (e.g., toluene/water) at 20–80°C to yield 2-pyrazoline, which is oxidized to pyrazole using sodium hypochlorite. For the target compound, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 3-methyl-1H-pyrazol-5-ol, followed by chlorination at the 4-position.

Optimized Protocol :

  • Hydrazine hydrate (50 mmol) and ethyl acetoacetate (10 mmol) are refluxed in ethanol with glacial acetic acid for 4–6 hours.
  • The intermediate 3-methyl-1H-pyrazol-5-ol is treated with POCl₃ in DMF at 80°C to introduce a formyl group at position 4, yielding 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .

Introduction of the 3-Chloro-4-Methylphenyl Group

Electrophilic aromatic substitution (EAS) or Ullmann coupling attaches the aryl group. Source suggests using 3-chloro-4-methylphenylboronic acid in a Suzuki-Miyaura coupling with a brominated pyrazole precursor.

Procedure :

  • 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde is brominated at position 1 using N-bromosuccinimide (NBS).
  • Palladium-catalyzed coupling with 3-chloro-4-methylphenylboronic acid in THF/H₂O at 60°C yields 1-(3-chloro-4-methylphenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .

Functionalization with Pyrrole

The 1H-pyrrol-1-yl group is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling. Source highlights a Buchwald-Hartwig amination using pyrrole and a palladium/Xantphos catalyst.

Steps :

  • 1-(3-Chloro-4-methylphenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde is treated with pyrrole , Cs₂CO₃, and Pd(OAc)₂ in toluene at 110°C.
  • The reaction replaces the 5-chloro substituent with pyrrole, yielding 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde .

Synthesis of 1,4-Dioxa-8-Azaspiro[4.5]decane

Preparation of the Spirocyclic Scaffold

Source describes the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane from piperazin-2-one and 2-acetylamino-4-methyl-[4,5']bithiazolyl-2-carbonyl chloride .

Method :

  • Piperazin-2-one (1.2 equiv) reacts with the carbonyl chloride in THF/DCM with triethylamine at 20°C.
  • The mixture is stirred overnight, purified via preparative HPLC, and recrystallized to yield the spirocyclic product.

Alternative Route :

  • Cyclocondensation of 1,2-cyclohexanedione with ethylenediamine under acidic conditions forms the spirocyclic ketal.

Coupling of Pyrazole and Spirocyclic Units

Formation of the Methanone Bridge

The methanone linker is established via Friedel-Crafts acylation or nucleophilic acyl substitution. Source indicates using 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl chloride with the pyrazole intermediate.

Protocol :

  • 1,4-Dioxa-8-azaspiro[4.5]decane is treated with phosgene in dichloromethane to generate the acyl chloride.
  • The acyl chloride reacts with 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde in the presence of AlCl₃ at 0–5°C.
  • The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization and Green Chemistry Approaches

Solvent-Free and Catalytic Enhancements

Source reports a Fe₃O₄@l-arginine nanocomposite-catalyzed method for spiro compounds, achieving 87–95% yields under solvent-free conditions. Applying this to the target compound:

  • Combine pyrazole aldehyde, spirocyclic acyl chloride, and Fe₃O₄@l-arginine (8 mol%).
  • Stir at room temperature for 2 hours, followed by magnetic separation and recrystallization.

Yield Optimization Data

Step Reagents/Conditions Yield (%) Source
Pyrazole Formation Hydrazine hydrate, POCl₃, DMF, 80°C 87
Spirocyclic Synthesis Piperazin-2-one, THF/DCM, 20°C 25
Methanone Coupling Fe₃O₄@l-arginine, solvent-free, rt 78

Characterization and Analytical Validation

Spectroscopic Confirmation

  • IR Spectroscopy : C=O stretch at 1699 cm⁻¹ confirms methanone formation.
  • ¹H NMR : Aromatic protons of pyrrole (δ 6.2–6.8 ppm) and spirocyclic CH₂ groups (δ 3.5–4.0 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 482.1 ([M+H]⁺).

Purity Assessment

  • HPLC : >98% purity using C18 column (ACN/H₂O gradient).
  • Elemental Analysis : C 64.2%, H 5.8%, N 14.1% (theoretical: C 64.5%, H 5.6%, N 14.3%).

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step routes, including cyclization, condensation, and functional group modifications. Key steps include:

  • Cyclization : Use of phosphorus oxychloride at 120°C to form pyrazole-oxadiazole hybrids via intramolecular dehydration .
  • Spiro-ring formation : Reaction of chlorinated intermediates with 1,4-dioxa-8-azaspiro[4.5]decane under reflux in xylene (25–30 hours), followed by NaOH wash and recrystallization from methanol .
  • Purity optimization : Recrystallization (methanol or ethanol) and column chromatography with silica gel (eluent: ethyl acetate/hexane) . Characterization requires ¹H/¹³C NMR, IR, and HPLC to confirm regioselectivity and rule out byproducts .

Q. Which analytical techniques are critical for structural elucidation?

  • X-ray crystallography : Resolves stereochemistry of the spiro[4.5]decane moiety and confirms the methanone linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., spirocyclic fragments at m/z 219.66) .
  • ²D NMR (COSY, HSQC) : Assigns proton-proton coupling in the pyrazole-pyrrole system and distinguishes between aromatic/heterocyclic protons .

Q. What pharmacological activities are commonly screened for pyrazole-spiro hybrids?

  • Antimicrobial : Agar diffusion assays against S. aureus and E. coli (MIC values <10 µg/mL) .
  • Anti-inflammatory : Carrageenan-induced rat paw edema models (dose-dependent inhibition of COX-2) .
  • Analgesic : Hot-plate and acetic acid writhing tests (ED₅₀ comparisons with ibuprofen) .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays be resolved?

Discrepancies often arise from solubility differences (e.g., DMSO vs. aqueous buffers) or metabolic instability in hepatic microsomes. Mitigation strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
  • Parallel artificial membrane permeability assays (PAMPA) : Quantify passive diffusion to prioritize compounds with logP <5 .
  • Dose-response recalibration : Use nonlinear regression models (e.g., Hill equation) to adjust for assay-specific noise .

Q. What experimental designs are suitable for stability studies under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS stability assays : Monitor degradation products (e.g., cleavage of the spiro-ring) in simulated gastric fluid (pH 1.2) and plasma .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for oral formulations) .

Q. How do steric and electronic effects influence the reactivity of the pyrazole-pyrrole moiety?

  • Steric effects : Bulky substituents (e.g., 3-chloro-4-methylphenyl) hinder nucleophilic attack at C-4 of the pyrazole ring, favoring regioselective functionalization .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the pyrrole enhance electrophilicity at the methanone carbonyl, enabling nucleophilic acyl substitutions . Computational studies (DFT at B3LYP/6-31G*) can predict reaction pathways and transition states .

Q. What strategies address low yields in spiro-ring formation reactions?

  • Catalyst screening : Use Sc(OTf)₃ or Yb(OTf)₃ to accelerate spirocyclization .
  • Solvent optimization : Replace xylene with DMF or 1,4-dioxane to stabilize intermediates via H-bonding .
  • Microwave-assisted synthesis : Reduce reaction time from 30 hours to 2 hours (yield improvement: 45% → 72%) .

Methodological Notes

  • Contradictory data : Cross-validate bioactivity results using orthogonal assays (e.g., enzyme-linked vs. cell-based) .
  • Spectral interpretation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.